molecular formula C18H21FN4O B2922939 (2-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415622-28-3

(2-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone

Cat. No. B2922939
CAS RN: 2415622-28-3
M. Wt: 328.391
InChI Key: FYWCRYOZOYPHAP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C17H19FN4O and a molecular weight of 314.364. It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, involving a fluorophenyl group, a methylpyrimidinyl group, and a piperidinyl group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for certain properties .

Mechanism of Action

This compound has been studied as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It’s more selective to ENT2 than to ENT1 .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it. For detailed safety information, it’s recommended to consult the MSDS provided by the supplier .

Future Directions

The future directions of research on this compound could involve further exploration of its inhibitory effects on ENTs , as well as the development of analogues with improved selectivity and potency . Additionally, its potential applications in chemotherapy could be explored further .

properties

IUPAC Name

(2-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-13-11-17(21-12-20-13)22(2)14-7-9-23(10-8-14)18(24)15-5-3-4-6-16(15)19/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWCRYOZOYPHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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